molecular formula C10H13NO2 B182218 Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 143064-85-1

Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B182218
M. Wt: 179.22 g/mol
InChI Key: GLRKMBIKELUFDL-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 143064-85-1. It has a linear formula of C10H13NO2 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate . The InChI code is 1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate” has a molecular weight of 179.22 . It is a white to yellow solid .

Scientific Research Applications

Synthesis of Constrained Tryptophan Derivatives

Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been utilized in the synthesis of novel tryptophan analogs. These derivatives are designed for peptide and peptoid conformation studies. The structure of these derivatives includes a ring that bridges the α-carbon and the 4-position of the indole ring, constraining the side chain's conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Development of Indole Derivatives

The compound has been used to synthesize various indole derivatives. For instance, reactions involving N-bromosuccinimide have led to the production of different esters of indole-derivatives. Such reactions are significant in developing new compounds with potential applications in various fields of chemistry and pharmacology (Irikawa et al., 1989).

Applications in Infrared Probing

Methyl indole derivatives, including methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have been studied as potential infrared probes. Their emission characteristics make them suitable for investigating protein structures and dynamics. They also serve as site-specific infrared probes for studying electric and local environments (Liu et al., 2020).

Safety And Hazards

The safety information for “Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is available in its Material Safety Data Sheet (MSDS) . For specific safety and hazard information, it’s recommended to refer to the MSDS.

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRKMBIKELUFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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